molecular formula C12H13N5O B066338 Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- CAS No. 195252-43-8

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-

Cat. No. B066338
M. Wt: 243.26 g/mol
InChI Key: PGFPDJZKPKEIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is a chemical compound used in scientific research for its unique properties. It is a derivative of the purine base adenine and is synthesized using a specific method.

Scientific Research Applications

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various scientific research applications. It is used as a biochemical tool to study the interactions between proteins and nucleic acids. It can also be used to study the structure and function of RNA molecules. Additionally, it has been used to investigate the role of purine bases in DNA repair.

Mechanism Of Action

The mechanism of action of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, and affect their structure and function. It may also interact with proteins involved in DNA repair.

Biochemical And Physiological Effects

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain RNA molecules, such as ribozymes. It may also affect the structure and stability of RNA molecules. Additionally, it has been shown to affect the activity of proteins involved in DNA repair.

Advantages And Limitations For Lab Experiments

One advantage of using formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- in lab experiments is its specificity for RNA molecules. This allows researchers to study the interactions between RNA and other molecules in a more targeted manner. However, one limitation is that it may not be suitable for studying DNA molecules or proteins that do not interact with RNA.

Future Directions

There are several future directions for research involving formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-. One area of interest is its potential as a therapeutic agent for diseases involving RNA molecules, such as certain viral infections and genetic disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological systems. Finally, there is potential for the development of new derivatives of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- with improved properties for scientific research.

Synthesis Methods

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is synthesized using a specific method. It involves the reaction of 9-cyclopropyladenine with N-cyclopropylformamide in the presence of a base catalyst. The reaction produces the desired compound, which can be purified using standard techniques.

properties

CAS RN

195252-43-8

Product Name

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-N-(9-cyclopropylpurin-6-yl)formamide

InChI

InChI=1S/C12H13N5O/c18-7-17(9-3-4-9)12-10-11(13-5-14-12)16(6-15-10)8-1-2-8/h5-9H,1-4H2

InChI Key

PGFPDJZKPKEIIC-UHFFFAOYSA-N

SMILES

C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4

Other CAS RN

195252-43-8

synonyms

Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-

Origin of Product

United States

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